Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride
Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a key organic intermediate widely utilized in the pharmaceutical industry.[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and the calcium channel blocker Diltiazem.[1][2] This document provides a comprehensive overview of the core physical properties of 2-Chloro-N,N-dimethylethanamine hydrochloride, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis.
Core Physical and Chemical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of 2-Chloro-N,N-dimethylethanamine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4584-46-7 | [3][4][5][6] |
| Molecular Formula | C₄H₁₁Cl₂N | [1][4][7][8][9] |
| Molecular Weight | 144.04 g/mol | [1][4][5][7][8] |
| Appearance | White to beige or off-white solid, often in the form of crystals or crystalline powder.[2][9][10] | [2][9][10] |
| Melting Point | 201-210 °C (Melting point ranges vary slightly between sources, e.g., 201-204 °C, 203-210 °C, 204 °C, 205-208 °C).[4][5][6][8][11][12][13][14][15] | [4][5][6][8][11][12][13][14][15] |
| Solubility | Highly soluble in water (2000 g/L at 20 °C).[3][16][12][15][17] Soluble in alcohol/methanol.[8][16][12] | [3][8][16][12][15][17] |
| Stability | Stable under normal conditions.[1][8] It is noted to be hygroscopic (tends to absorb moisture from the air).[3][7][8][16][15][17] | [1][3][7][8][16][15][17] |
| pH | 3-4 for a 100 g/L aqueous solution.[10] | [10] |
Spectral Data
Spectral analysis is fundamental for the structural elucidation and confirmation of the compound's identity.
| Spectrum Type | Key Data | Source(s) |
| ¹H NMR | Spectrum acquired in D₂O shows characteristic shifts at approximately 4.79 ppm, 3.97 ppm, 3.60 ppm, and 2.97 ppm. | [18] |
| Infrared (IR) | An authentic infrared spectrum is available for this compound. | [12][19] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of 2-Chloro-N,N-dimethylethanamine hydrochloride.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method using a Melting Point Apparatus
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Sample Preparation: A small amount of finely powdered, dry 2-Chloro-N,N-dimethylethanamine hydrochloride is packed into a capillary tube to a height of 1-2 mm.[12][13] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with heated oil).[11] The apparatus is equipped with a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[11]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11][13]
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Caption: Workflow for Melting Point Determination.
Solubility Determination
This protocol outlines a standard method for quantitatively determining the aqueous solubility.
Methodology: Shake-Flask Method (OECD 105 Guideline)
-
Preparation of Saturated Solution: An excess amount of solid 2-Chloro-N,N-dimethylethanamine hydrochloride is added to a known volume of deionized water at a constant temperature (e.g., 20 °C).
-
Equilibration: The mixture is agitated (e.g., in a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).
Caption: Shake-Flask Method for Solubility.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.
Methodology: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Approximately 5-10 mg of 2-Chloro-N,N-dimethylethanamine hydrochloride is dissolved in about 0.5-0.7 mL of a deuterated solvent (D₂O is suitable for this water-soluble compound) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected.
-
Analysis: The chemical shifts (ppm), integration values, and coupling patterns of the signals are analyzed to confirm the structure.
Application in Synthesis
2-Chloro-N,N-dimethylethanamine hydrochloride is a versatile building block for introducing the dimethylaminoethyl group into a molecule. A notable application is in the synthesis of first-generation antihistamines like Diphenhydramine.[2]
The diagram below illustrates the logical relationship in the synthesis of Diphenhydramine, where 2-Chloro-N,N-dimethylethanamine hydrochloride serves as a key reactant.
Caption: Role in Diphenhydramine Synthesis.
References
- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. Preparation of antihistamine drugs | Filo [askfilo.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
- 7. filab.fr [filab.fr]
- 8. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. fishersci.com [fishersci.com]
- 15. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. compoundchem.com [compoundchem.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
